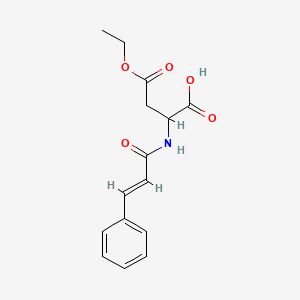

2-(cinnamoylamino)-4-ethoxy-4-oxobutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to 2-(cinnamoylamino)-4-ethoxy-4-oxobutanoic acid involves innovative methods, including the action of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate on 4-aryl-2-hydroxy-4-oxobuten-2-oic acids and the use of acetic anhydride for cyclization processes. These methods show the complexity and versatility in synthesizing these types of compounds, highlighting the importance of precise conditions for achieving desired outcomes (Shipilovskikh, Rubtsov, & Zalesov, 2009).

Molecular Structure Analysis

The molecular structure of related compounds is characterized using various spectroscopic techniques, including FT-IR, NMR, and X-ray diffraction studies. These analyses provide detailed information on the molecular geometry, bond lengths, angles, and the overall three-dimensional arrangement, which are crucial for understanding the physical and chemical properties of these compounds (Raju et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving 2-(cinnamoylamino)-4-ethoxy-4-oxobutanoic acid and its analogs include cyclization, oxidative coupling, and reactions with alkynes under specific catalytic conditions. These reactions not only extend the utility of these compounds in synthetic chemistry but also allow the exploration of their potential as intermediates in the production of more complex molecules with unique properties (Shimizu, Hirano, Satoh, & Miura, 2009).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are determined through rigorous testing. The crystalline structure, in particular, provides insights into the stability and solubility of these compounds in various solvents, which is crucial for their application in different fields of research and industry (Kumar et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to undergo specific reactions, are central to understanding the utility of 2-(cinnamoylamino)-4-ethoxy-4-oxobutanoic acid in synthetic chemistry. Studies focusing on these aspects reveal the compound's potential in forming complex molecules and its behavior in different chemical environments (Chiu & Jordan, 1994).

Scientific Research Applications

ELISA Development in Food Chemistry

Research conducted by Zhang et al. (2008) in "Food Chemistry" involved the synthesis of haptens, similar in structure to 2-(cinnamoylamino)-4-ethoxy-4-oxobutanoic acid, for the development of a sensitive Enzyme-Linked Immunosorbent Assay (ELISA). This assay was used for analyzing organophosphorous insecticides in fruit samples, highlighting the application of such compounds in improving food safety and monitoring agricultural samples (Zhang et al., 2008).

Multifunctional Activity in Medicinal Chemistry

Peperidou et al. (2017) in "Molecules: A Journal of Synthetic Chemistry and Natural Product Chemistry" synthesized derivatives of cinnamic acids, akin to 2-(cinnamoylamino)-4-ethoxy-4-oxobutanoic acid, which exhibited multiple biological activities. These included trypsin and lipoxygenase inhibition, along with antioxidant properties, indicating their potential in developing multitarget therapeutic agents (Peperidou et al., 2017).

Application in Organic Synthesis

Shimizu et al. (2009) in "The Journal of Organic Chemistry" described the synthesis of various heterocyclic compounds using reactions involving structures related to 2-(cinnamoylamino)-4-ethoxy-4-oxobutanoic acid. This research underlines the importance of such compounds in facilitating the synthesis of diverse organic molecules, which can have applications in pharmaceuticals and materials science (Shimizu et al., 2009).

Antioxidant Properties in Medicinal Chemistry

Stanchev et al. (2009) in the "European Journal of Medicinal Chemistry" investigated the antioxidant properties of 4-hydroxycoumarin derivatives, closely related to 2-(cinnamoylamino)-4-ethoxy-4-oxobutanoic acid. Their findings suggest the potential of these compounds in mitigating oxidative stress, which is a key factor in various diseases (Stanchev et al., 2009).

Insights into Enzyme Substrate Specificity

Kroon et al. (1997) in the "European Journal of Biochemistry" used methyl esters of phenylalkanoic acids, similar to 2-(cinnamoylamino)-4-ethoxy-4-oxobutanoic acid, to probe the active sites of esterases. This study enhances our understanding of enzyme specificity and catalysis, which is crucial in biochemistry and drug development (Kroon et al., 1997).

Safety and Hazards

Future Directions

The future research directions for this compound could involve elucidating its synthesis pathways, studying its physical and chemical properties, understanding its mechanism of action, and assessing its safety and hazards. There may also be interest in exploring its potential applications in various fields .

properties

IUPAC Name |

4-ethoxy-4-oxo-2-[[(E)-3-phenylprop-2-enoyl]amino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5/c1-2-21-14(18)10-12(15(19)20)16-13(17)9-8-11-6-4-3-5-7-11/h3-9,12H,2,10H2,1H3,(H,16,17)(H,19,20)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHTOCPPBUCKNOM-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(=O)O)NC(=O)C=CC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CC(C(=O)O)NC(=O)/C=C/C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-acetyl-1-[2-(diethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5518045.png)

![N'-[4-(dimethylamino)benzylidene]-4-[(3-methylphenyl)amino]butanohydrazide](/img/structure/B5518046.png)

![N-(2-methoxyethyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5518064.png)

![1-[(4-ethyl-1,2,3-thiadiazol-5-yl)carbonyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5518074.png)

![2-({[(1-ethyl-2-oxo-1,2-dihydropyridin-4-yl)carbonyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5518082.png)

![benzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5518088.png)

![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5518092.png)

![2-[4-[4-(ethylamino)-2-pyrimidinyl]-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5518093.png)

![3-{[(1S*,5R*)-6-benzyl-3,6-diazabicyclo[3.2.2]non-3-yl]methyl}-2,4-dichlorophenol](/img/structure/B5518101.png)

![3-{[4-(5-chloropyridin-2-yl)piperazin-1-yl]methyl}piperidin-3-ol](/img/structure/B5518104.png)

![7-[chloro(difluoro)methyl]-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5518110.png)